molecular formula C14H9I2N5OS B6602650 4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-51-4

4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B6602650
CAS No.: 613248-51-4
M. Wt: 549.13 g/mol
InChI Key: LEIOIZSEWBIEHX-CNHKJKLMSA-N
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Description

4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, iodine, and thione groups. This compound is part of the triazole family, known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process. One common method starts with the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with 3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the Schiff base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The iodine atoms in the compound can be oxidized to iodate or periodate ions.

  • Reduction: : The compound can be reduced to remove the iodine atoms, resulting in a different functional group.

  • Substitution: : The hydroxyl and thione groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Reagents like alkyl halides or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Iodate or periodate derivatives.

  • Reduction: : Compounds with reduced iodine content.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other triazoles or Schiff bases, but they would differ in their substituents or core structures. Examples of similar compounds include:

  • 3,5-Diiodosalicylaldehyde

  • N'-(2-Hydroxy-3,5-diiodobenzylidene)-2-phenyl-4-quinolinecarbohydrazide

  • 3-bromo-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide monohydrate

These compounds share some structural similarities but have different substituents or core structures, leading to different chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I2N5OS/c15-9-5-8(12(22)10(16)6-9)7-18-21-13(19-20-14(21)23)11-3-1-2-4-17-11/h1-7,22H,(H,20,23)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIOIZSEWBIEHX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613248-51-4
Record name 2,4-DIIODO-6-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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